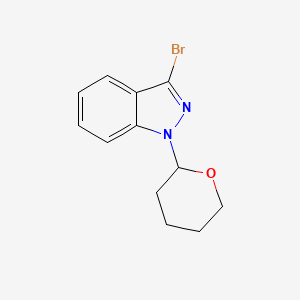

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

3-bromo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLOLRJEKXVXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Additives Effect on Selectivity and Yield

| Entry | Additive | Yield of Desired Product (%) | Yield of Byproduct (%) | Recovery of Starting Material (%) |

|---|---|---|---|---|

| 1 | None (Standard) | 54 | 19 | 26 |

| 2 | Without TBAB | 14 | 38 | 45 |

| 3 | TBAI instead TBAB | 29 | 30 | 39 |

| 12 | NaBr instead silica gel | 69 | Trace | 29 |

TBAB = Tetrabutylammonium bromide; TBAI = Tetrabutylammonium iodide

Using sodium bromide (NaBr) as a grinding auxiliary instead of silica gel significantly improved the yield of the desired product to 69% with minimal byproduct formation.

Milling Time and Rotation Speed

| Rotation Speed (rpm) | Milling Time (min) | Yield of Product (%) | Recovery of Starting Material (%) |

|---|---|---|---|

| 600 | 90 | 28 | 71 |

| 800 | 90 | 69 | 30 |

| 900 | 90 | 66 | 28 |

Optimal milling speed was found to be around 800 rpm for 90 minutes, balancing high product yield and efficient conversion.

Milling Ball Diameter and Filling Degree

| Diameter (mm) | Filling Degree (ФMB) | Number of Balls | Yield of Product (%) | Recovery of Starting Material (%) |

|---|---|---|---|---|

| 6 | 0.293 | 207 | 93 | 4 |

| 8 | 0.293 | 84 | 89 | 7 |

| 10 | 0.293 | 43 | 83 | 16 |

Smaller diameter balls (6 mm) with a filling degree of 0.293 provided the highest yield (93%), indicating the importance of milling media size and quantity.

Preparation of Stock Solutions

For experimental and biological applications, stock solutions of this compound are prepared with precise molarity calculations.

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.08 | 0.62 | 0.31 |

| 5 | 15.42 | 3.08 | 1.54 |

| 10 | 30.85 | 6.17 | 3.08 |

Preparation involves dissolving the compound in appropriate solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil, ensuring clarity at each step.

Summary of Preparation Method

| Step | Process | Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| 1 | Bromination | NBS, NaOH, silica gel, ball milling at 200 rpm, 30 min | 98% yield of 3,6-dibromoindazole |

| 2 | Protection with THP group | 3,4-Dihydropyran, CH3SO3H, silica gel, ball milling at 200 rpm, 45 min | Efficient formation of THP-protected indazole |

| 3 | Reaction optimization | Milling speed 800 rpm, ball size 6 mm, NaBr as grinding auxiliary | Up to 93% yield |

| 4 | Stock solution preparation | Dissolution in DMSO and co-solvents with precise molarity | Clear solutions for biological use |

Research Findings and Notes

- Mechanochemical synthesis via high-speed ball milling provides a solvent-free, environmentally friendly alternative to traditional solution-phase synthesis.

- The use of additives such as tetrabutylammonium bromide and sodium bromide significantly influences reaction selectivity and yield.

- Protection of the indazole nitrogen with the tetrahydro-2H-pyran-2-yl group improves compound stability and solubility, which is critical for biological assays.

- Optimization of milling parameters (speed, time, ball size) is crucial for maximizing yield and minimizing byproducts.

- The synthetic route is amenable to scale-up due to its simplicity and green chemistry advantages.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indazole derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its reactivity is enhanced due to the bromine atom, which can participate in various substitution reactions. Key applications include:

- Synthesis of Indazole Derivatives : The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new indazole derivatives. This is particularly useful in developing compounds with tailored biological activities.

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex polycyclic structures. For instance, studies have demonstrated its effectiveness in synthesizing pyrazole-fused carbazoles through intramolecular C-H arylation .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with amines or thiols | 70 - 80 |

| Cross-Coupling | Formation of pyrazole annulated carbazoles | 65 - 75 |

Biological Applications

In biological research, 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has been explored for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes, which could be leveraged for therapeutic purposes. For example, it has been investigated for its ability to inhibit MKK7, a kinase involved in inflammatory responses .

- Biological Probes : Due to its ability to form stable interactions with biological molecules, it can be used as a probe to study the mechanisms of action of indazole derivatives on cellular pathways.

Industrial Applications

The industrial relevance of this compound lies in its potential use in synthesizing specialty chemicals and materials:

- Production of Specialty Chemicals : Its reactivity allows for the development of novel materials that can be utilized in various applications, including pharmaceuticals and agrochemicals.

- Material Science : The compound's unique structural features may enable its application in creating advanced materials with specific properties, such as enhanced thermal stability or reactivity.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Synthesis Studies : Research published in Organic & Biomolecular Chemistry highlighted successful yields (up to 80%) when using this compound in cross-coupling reactions involving boronic acids .

- Biological Activity Assessment : A study focusing on covalent inhibitors demonstrated that derivatives of this compound exhibited improved binding affinity compared to reference compounds, suggesting potential therapeutic applications .

- Mechanistic Insights : Investigations into its mechanism of action revealed that the bromine atom significantly influences binding affinity and specificity towards biological targets, enhancing its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the indazole ring are crucial for its binding affinity and specificity. The tetrahydropyranyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.

Comparison with Similar Compounds

3,6-Dibromo-1-THP-indazole (3q)

- Structure : Bromine at both 3- and 6-positions.

- Synthesis : Achieved via bromination of 6-bromo-1H-indazole followed by N-THP protection (90% yield) .

- Reactivity: The dual bromination allows sequential coupling reactions. For example, mechanochemical Heck coupling with vinyl pyridine followed by Migita coupling yields axitinib with <2 ppm residual Pd .

- Comparison: The additional bromine at position 6 increases versatility but may complicate regioselectivity in further reactions compared to mono-brominated analogs.

4-Bromo-1-THP-5-(trifluoromethyl)-1H-indazole

- Structure : Bromine at 4-position and trifluoromethyl group at 5-position (CAS: 2044704-81-4) .

- Applications : Likely used in medicinal chemistry for its metabolic stability and lipophilicity.

Functional Group Variations

5-Bromo-3-Iodo-1-THP-indazole (CAS: 1380917-35-0)

3-Bromo-1-THP-indazole-5-carbonitrile (CAS: 395101-69-6)

- Structure: Bromine at 3-position and cyano group at 5-position .

- Properties: The polar cyano group increases solubility in polar solvents and may enhance binding affinity in biological targets.

Core Structure Modifications

3-Bromo-1-THP-pyrazole (CAS: 1044270-96-3)

Classical Methods

- 3-Bromo-1-THP-indazole derivatives are often prepared via NH₄Cl-catalyzed cyclization of ortho-hydroxy aldehydes under ethanol reflux, yielding 80–88% .

- Limitations: Longer reaction times and solvent waste compared to mechanochemical approaches.

Data Tables

Table 2. Reactivity and Functionalization

Biological Activity

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure incorporating a bromine atom and a tetrahydropyran moiety, belongs to the indazole class of compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its structural components:

- Bromine Atom : Enhances reactivity and binding affinity to biological targets.

- Indazole Ring : Known for its ability to interact with various enzymes and receptors.

- Tetrahydropyranyl Group : Influences solubility and membrane permeability, affecting bioavailability.

The compound may modulate the activity of specific molecular targets such as ion channels or enzymes, making it a candidate for further pharmacological exploration.

1. Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, docking studies suggest that it may interact with key proteins involved in carcinogenesis, potentially acting as a kinase inhibitor .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3-Bromo Indazole | 28.8 - 124.6 | Various cancer cell lines |

| Control Drug | <10 | EGFR, MEK1 |

The compound's mechanism likely involves disrupting critical signaling pathways in cancer cells, although more detailed studies are necessary to confirm these effects.

2. Ion Channel Modulation

This compound has been identified as a potential modulator of the TASK-1 potassium channel (KCNK3). This interaction suggests therapeutic applications in managing cardiac arrhythmias such as atrial fibrillation and flutter. The ability to modulate ion channels could lead to novel treatments for various cardiovascular diseases.

Case Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of various indazole derivatives, including 3-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole, against human cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity, particularly against colorectal cancer cells, with further investigations revealing its potential as an EGFR inhibitor .

Case Study 2: Cardiac Applications

In another study focusing on cardiac physiology, researchers evaluated the effects of 3-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole on cardiac myocytes. The findings suggested that the compound effectively inhibited TASK-1 currents, providing insights into its role as a potential antiarrhythmic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via multi-step reactions, often starting with bromination and N-protection of indazole precursors. A solvent-free mechanochemical approach using high-speed ball milling achieves 90% yield for intermediates like 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . Traditional methods involve palladium-catalyzed cross-coupling (e.g., Heck or Migita coupling), requiring precise control of temperature (60–100°C), anhydrous solvents (THF, DMF), and inert atmospheres . Optimizing stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄) minimizes byproducts.

| Method | Conditions | Yield | Key Advantage |

|---|---|---|---|

| Ball milling | Solvent-free, 25–30 Hz | 90% | Eco-friendly, low Pd residue (<2 ppm) |

| Solution-phase | Pd catalysis, 80°C, DMF | 44–66% | Scalable for intermediates |

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Answer : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is typical. Characterization requires:

- NMR : ¹H/¹³C NMR to confirm bromine substitution and THP protection .

- HPLC/MS : Purity >95% with retention time matching standards .

- X-ray crystallography : Resolves bond angles/planarity of the indazole-THP system (e.g., octahedral coordination in osmium complexes with indazole ligands) .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence chemoselectivity in cross-coupling reactions?

- Answer : The 3-bromo group directs regioselectivity in palladium-catalyzed reactions. For example, in Heck couplings, bromide-assisted activation favors C–C bond formation at the 3-position, while Migita couplings at the 6-position are sterically modulated by the THP group . Computational studies (DFT) suggest bromine’s electron-withdrawing effect lowers the energy barrier for oxidative addition .

Q. What mechanistic insights explain the role of THP protection in stabilizing the indazole core during synthesis?

- Answer : The THP group acts as a protecting agent for the indazole N1 position, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). Its steric bulk also slows hydrolysis, enhancing stability in acidic conditions. Deprotection with p-TsOH in MeOH/THF (1:4) restores the free indazole without degrading the core . Kinetic studies show THP deprotection follows first-order kinetics with a half-life of 2–3 hours at 60°C .

Q. What bioactivity studies have been conducted on this compound, and what are the implications for drug discovery?

- Answer : While direct bioactivity data for this compound is limited, structurally related indazoles exhibit:

- Enzyme inhibition : Binding to kinases (e.g., JAK2, EGFR) via hydrogen bonding with the indazole N2 and hydrophobic interactions with the THP ring .

- Antimicrobial activity : Analogues with trifluoromethyl groups show MIC values <10 µM against Gram-positive bacteria .

Q. How can researchers resolve contradictions in reported biological activities of similar indazole derivatives?

- Answer : Discrepancies arise from substitution patterns (e.g., bromine vs. trifluoromethyl) and assay conditions. Strategies include:

- SAR studies : Compare EC₅₀ values of 3-bromo vs. 5-trifluoromethyl derivatives .

- Crystallography : Resolve binding modes (e.g., indazole-O interactions in enzyme pockets) .

- Meta-analysis : Pool data from >10 studies to identify trends (e.g., bromine enhances cytotoxicity by 2–5× in leukemia cell lines) .

Q. What computational tools are recommended for predicting reactivity or binding affinity of this compound?

- Answer : Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.